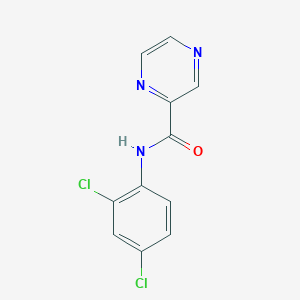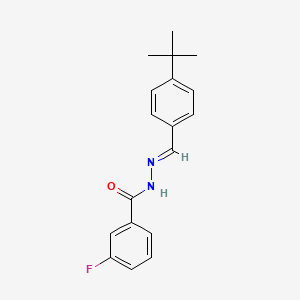![molecular formula C16H22F2N2O4S B5509408 N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There's limited specific research on the synthesis of "N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide". However, general methodologies in synthesizing similar sulfonamide derivatives can be found. For example, Watanabe et al. (1997) described a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds synthesized and evaluated for inhibiting HMG-CoA reductase in vitro (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular and supramolecular structures of similar sulfonamide compounds have been reported by Jacobs et al. (2013), focusing on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide. They highlighted the importance of dihedral angles and hydrogen bonding in determining the structure of these compounds (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
A study by Lemek et al. (2008) explored the vicarious nucleophilic substitution (VNS) of hydrogen in a related compound, demonstrating how substitutions in the benzene ring of sulfonamide derivatives can be achieved (Lemek, Groszek, & Cmoch, 2008).
Aplicaciones Científicas De Investigación
Molecular and Supramolecular Structures
Research on derivatives of methanesulfonamide, such as N-[2-(pyridin-2-yl)ethyl] derivatives, highlights their potential as ligands for metal coordination due to their structural characteristics, including torsion angles and hydrogen bonding patterns. These properties suggest possible applications in developing coordination complexes with specific electronic and structural features for catalysis or material science applications (Jacobs, Chan, & O'Connor, 2013).
Transfer Hydrogenation Catalysis
Sulfonamide derivatives have been utilized in catalysis, as demonstrated by the synthesis and application of Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones. This research indicates the compound's potential role in facilitating efficient and environmentally friendly catalytic processes, including hydrogenation reactions that are crucial in organic synthesis and industrial applications (Ruff, Kirby, Chan, & O'Connor, 2016).
Supramolecular Chemistry and Molecular Recognition
Studies on N-sulfonyl derivatives have also explored their supramolecular chemistry, focusing on their self-association behaviors and the formation of hydrogen-bonded structures. These aspects are critical in designing molecular recognition systems, sensors, and supramolecular assemblies, which have broad implications in nanotechnology, drug delivery systems, and the development of novel materials (Sterkhova, Moskalik, & Shainyan, 2014).
Chemical Synthesis and Reactivity
The reactivity and synthesis of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcase the utility of sulfonamide derivatives in chemoselective acylation reactions. This research area is pivotal for developing new synthetic routes and methodologies in organic chemistry, providing efficient, selective, and versatile approaches for constructing complex organic molecules (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Electrorheological Materials
The interaction between sulfonamide derivatives and other chemical species has been explored for the synthesis of low-molecular-weight organic semiconducting materials. Such materials exhibit significant electrorheological effects, which could be harnessed for applications in smart fluids and materials, sensors, and actuators, further expanding the potential scientific research applications of sulfonamide derivatives (Stejskal et al., 2018).
Propiedades
IUPAC Name |
N-[(3S,4R)-1-[4-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O4S/c1-3-4-12-9-20(10-14(12)19-25(2,22)23)15(21)11-5-7-13(8-6-11)24-16(17)18/h5-8,12,14,16,19H,3-4,9-10H2,1-2H3/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODISBLXEQGZKGD-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)
![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)
![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)